molecular formula C8H15AlO3 B13741023 (Octanoato-O)oxoaluminium CAS No. 15796-28-8

(Octanoato-O)oxoaluminium

Cat. No.: B13741023
CAS No.: 15796-28-8
M. Wt: 186.18 g/mol
InChI Key: FQNBRCOQXUOHME-UHFFFAOYSA-M
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Description

Historical Trajectories and Seminal Research Contributions to Oxoaluminium Carboxylate Chemistry

The journey into the world of organoaluminium chemistry began in 1859 with the discovery of the first organoaluminium compound, ethylaluminium sesquiiodide. numberanalytics.comthieme-connect.com However, for nearly a century, these compounds remained largely a scientific curiosity. The field experienced a dramatic surge in the 1950s, largely due to the groundbreaking work of Karl Ziegler and his colleagues. wikipedia.orgchemeurope.com Their discovery of a direct synthesis for trialkylaluminium compounds and the subsequent application of these compounds in catalytic olefin polymerization revolutionized polymer chemistry and earned Ziegler the Nobel Prize. wikipedia.org

While the early focus was on trialkylaluminiums, research gradually expanded to include other classes of organoaluminium compounds. The reaction of trialkylaluminium compounds with carbon dioxide was found to produce dialkylaluminium carboxylates, which could further react to form alkyl aluminium dicarboxylates. wikipedia.org This reaction is analogous to the carbonation of Grignard reagents and laid the foundational chemistry for the synthesis of aluminium carboxylates. wikipedia.org

A significant advancement in understanding the structural nature of these compounds came with the ability to isolate and characterize various oligo- and polymeric forms. For many years, organoaluminium carboxylate compounds have been the subject of intensive research, with studies focusing on the reactions of carboxylic acids with aluminium alkyl compounds and water, leading to the formation of carboxyalumoxanes. nih.gov These alumoxanes are characterized by the presence of at least one oxo bridging group between two aluminium centers. nih.gov

The development of advanced analytical techniques, particularly single-crystal X-ray diffraction and multinuclear NMR spectroscopy, has been pivotal in elucidating the complex structures of oxoaluminium carboxylates. cam.ac.ukrsc.orggrafiati.com These methods have allowed for the detailed characterization of various molecular architectures, including dimeric, tetrameric, and even larger cage-like structures. cam.ac.ukresearchgate.net These structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Current Research Landscape and Emerging Trends in (Octanoato-O)oxoaluminium Investigations

The current research landscape for this compound and related oxoaluminium carboxylates is vibrant and multidisciplinary, with significant efforts directed towards catalysis, materials science, and the synthesis of novel molecular architectures.

Materials Science: The ability of oxoaluminium carboxylates to form extended networks and clusters makes them attractive building blocks for new materials. ontosight.airesearchgate.net Researchers are investigating their use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net The specific properties of this compound, stemming from its long-chain carboxylate ligand, are being studied for the development of materials with unique surface properties and solubility characteristics. ontosight.ai Furthermore, these compounds are being explored as precursors for the synthesis of nano-sized aluminium oxides and other advanced materials. uni-stuttgart.de

Structural Chemistry and Synthesis: A significant trend in the field is the rational design and synthesis of novel oligo- and polymeric oxo-aluminium carboxylates with precisely controlled structures. cam.ac.ukresearchgate.net By carefully selecting the carboxylic acid and reaction conditions, chemists are able to construct complex molecular architectures, including macrocycles and cage compounds. cam.ac.uk The synthesis of heterometallic aluminium-oxo clusters is also an emerging area, offering the potential to create materials with synergistic properties. researchgate.net These fundamental studies into the synthesis and structure of new oxoaluminium carboxylates are crucial for expanding their potential applications.

Methodological Paradigms in the Study of Organoaluminium Coordination Complexes

The elucidation of the structure and properties of organoaluminium coordination complexes, including this compound, relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of organoaluminium complexes in solution. cam.ac.uknih.govrsc.orggrafiati.com 1H and 13C NMR provide information about the organic ligands, while 27Al NMR is particularly valuable for probing the coordination environment of the aluminium center. cam.ac.ukrsc.orggrafiati.com For instance, the chemical shift in 27Al NMR can distinguish between four-, five-, and six-coordinate aluminium species. rsc.org Dynamic NMR studies can also provide insights into ligand exchange processes and other dynamic equilibria in solution. wikipedia.orgchemeurope.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of organoaluminium compounds. researchgate.netnih.goved.ac.uk Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for characterizing large, non-volatile clusters and oligomers. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the confirmation of the elemental composition of new compounds. rsc.orged.ac.uk

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. orientjchem.org These studies can provide insights into the electronic structure, bonding, and reactivity of organoaluminium complexes. orientjchem.org They can also be used to predict the structures of unknown compounds and to model reaction mechanisms, thereby guiding synthetic efforts. orientjchem.org

Properties

CAS No.

15796-28-8

Molecular Formula

C8H15AlO3

Molecular Weight

186.18 g/mol

IUPAC Name

oxoalumanyl octanoate

InChI

InChI=1S/C8H16O2.Al.O/c1-2-3-4-5-6-7-8(9)10;;/h2-7H2,1H3,(H,9,10);;/q;+1;/p-1

InChI Key

FQNBRCOQXUOHME-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)O[Al]=O

Origin of Product

United States

Sophisticated Synthetic Pathways and Methodological Advancements for Octanoato O Oxoaluminium

Controlled Synthesis Strategies and Reaction Conditions Optimization

The synthesis of (Octanoato-O)oxoaluminium relies on carefully controlled strategies to manage the compound's structure and purity. Key methodologies include sol-gel processing and hydrothermal synthesis, where the optimization of reaction conditions is paramount for tailoring the final product.

Common synthesis routes often involve the reaction of an aluminium precursor with octanoic acid. azom.com The sol-gel method, for instance, utilizes the hydrolysis and condensation of aluminum alkoxides or the reaction of aluminum salts in a solvent system. rice.eduresearchgate.net This process allows for the formation of a stable sol of aluminium-oxo species that, upon further reaction and processing, yields the desired carboxylate. mdpi.com Hydrothermal synthesis, another prevalent technique, employs high-temperature aqueous solutions at elevated pressures to facilitate the crystallization of the product. wikipedia.orgnumberanalytics.com This method is particularly useful for producing crystalline materials with controlled morphology. mdpi.com

The optimization of reaction conditions is a critical aspect of achieving a high yield and purity of this compound. nih.gov Key parameters that are systematically varied and studied include temperature, reaction time, pH, and the molar ratio of reactants. mdpi.comresearchgate.net For example, temperature can influence reaction kinetics and the phase of the final alumina-based product. researchgate.net The pH of the reaction medium affects the hydrolysis rate of aluminum precursors and the subsequent condensation into aluminium-oxo structures. semanticscholar.org Machine learning and statistical analysis methods are increasingly being employed to model the complex interplay of these factors and predict optimal conditions, moving beyond traditional one-factor-at-a-time optimization. nih.govbeilstein-journals.org

Table 1: Influence of Reaction Parameters on Aluminum Carboxylate Synthesis This table is a generalized representation based on findings for various aluminum carboxylates.

Parameter General Effect on Synthesis Typical Range
Temperature Affects reaction rate and crystallinity. Higher temperatures can lead to more crystalline products but may also cause decomposition if excessive. researchgate.net 80 - 250 °C
pH Controls the hydrolysis and condensation of aluminum precursors. Acidic conditions can promote the formation of specific polymeric structures. mdpi.comsemanticscholar.org 1 - 5
Reaction Time Influences the completeness of the reaction and the growth of crystalline structures. Longer times can lead to phase transformations. academie-sciences.fr 3 - 48 hours
Precursor Concentration Impacts the viscosity of the sol in sol-gel methods and can affect the morphology of the final product. mdpi.com 0.1 - 1.0 mol/L
Solvent The polarity and boiling point of the solvent affect precursor solubility and reaction temperature. researchgate.net Alcohols, Water, Dioxane

Precursor Chemistry and Ligand Exchange Reactions in this compound Formation

The choice of the initial aluminium-containing raw material, or precursor, is fundamental to the synthesis of this compound. reagent.co.ukwikipedia.org The properties of the precursor dictate the reaction pathway and the conditions required for the successful formation of the target compound. Common precursors for aluminium carboxylates include aluminum alkoxides, aluminum hydroxides, and aluminum salts. uni-koeln.de

Aluminum Alkoxides (Al(OR)₃): These are highly reactive precursors often used in sol-gel synthesis. rice.edu Their hydrolysis is a key step in forming the Al-O-Al backbone. semanticscholar.org

Aluminum Hydroxides (Al(OH)₃): Gibbsite and boehmite are mineral forms of aluminum hydroxide (B78521) that can be used as cost-effective starting materials. researchgate.net Their reaction with carboxylic acids often requires higher temperatures to proceed.

Aluminum Salts (e.g., Al(NO₃)₃, AlCl₃): These salts are soluble in water and can be used in precipitation or hydrothermal methods. researchgate.netacademie-sciences.fr However, the presence of counter-ions may require additional purification steps.

The core of the synthesis is a ligand exchange reaction, where the original ligands on the aluminum precursor are substituted by octanoate (B1194180) ligands. chemguide.co.uk For instance, in an aqueous solution, aluminum ions exist as hexaaqua complexes, such as [Al(H₂O)₆]³⁺. dalalinstitute.com The formation of this compound involves the replacement of these water ligands with octanoate ions from octanoic acid. libretexts.org

The general ligand exchange can be represented as: [Al(L)ₓ]ⁿ⁺ + y C₇H₁₅COOH → [Al(L)ₓ₋ᵧ(OCOC₇H₁₅)ᵧ]⁽ⁿ⁻ʸ⁾⁺ + y L + y H⁺

This process is often accompanied by hydrolysis and condensation reactions, where water molecules or hydroxyl groups react to form the characteristic "oxo" (Al-O-Al) bridge of the final compound. researchgate.net The efficiency of the ligand exchange can be influenced by the concentration of the incoming ligand and the relative stability of the resulting complex. chemguide.co.ukcrunchchemistry.co.uk

Table 2: Common Precursors for Aluminum Carboxylate Synthesis

Precursor Type Chemical Formula Example Key Characteristics Relevant Synthesis Method
Aluminum Alkoxide Al(OCH(CH₃)₂)₃ (Aluminum isopropoxide) High reactivity, soluble in organic solvents. rice.eduuni-koeln.de Sol-Gel
Aluminum Hydroxide Al(O)(OH) (Boehmite) Low-cost, sourced from minerals like bauxite (B576324). researchgate.nettms.org Direct reaction with acid, Hydrothermal
Aluminum Salt Al(NO₃)₃·9H₂O (Aluminum nitrate (B79036) nonahydrate) Water-soluble, readily available. academie-sciences.fr Precipitation, Hydrothermal
Aluminum Powder Al Direct reaction with acids in an aqueous solution. mdpi.com Sol-Gel

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism for the formation of this compound is crucial for controlling the synthesis and tailoring the material's properties. The synthesis is not a simple one-step reaction but a complex process involving hydrolysis, condensation, and ligand exchange. The resulting structure is often an "alumoxane," a class of compounds containing Al-O-Al linkages. rice.edusemanticscholar.org

The mechanism typically begins with the hydrolysis of the aluminum precursor. For an aluminum alkoxide, this can be represented as: Al(OR)₃ + H₂O → Al(OR)₂(OH) + ROH

This is followed by condensation reactions between hydroxyl-containing aluminum species, leading to the formation of the oxo bridge: 2 Al(OR)₂(OH) → (RO)₂Al-O-Al(OR)₂ + H₂O

Simultaneously or subsequently, ligand exchange with octanoic acid occurs, replacing the alkoxide or hydroxide groups with octanoate groups. The final structure of these alumoxanes can be complex, consisting of linear or cyclic chains. rice.edu The exact structure is influenced by the reaction conditions. For example, studies on related aluminum carboxylate systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Thermogravimetric Analysis (TGA) have helped elucidate the structural evolution from precursor to final gel or solid product. mdpi.comresearchgate.net These investigations reveal how the coordination of carboxylate groups can limit the main chain length of the alumoxane polymer. mdpi.com

Alternative and Green Chemistry Approaches to this compound Production

In line with the principles of green chemistry, research efforts are directed toward developing more sustainable and environmentally benign methods for producing this compound. ijnc.irmdpi.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. ejcmpr.com

One significant green approach is the use of water as a solvent, replacing volatile organic compounds (VOCs) that are often used in traditional synthesis. orientjchem.org Water is non-toxic, inexpensive, and environmentally safe. Hydrothermal synthesis is an example of a water-based method. numberanalytics.com

Another avenue is the valorization of industrial waste products as starting materials. Bauxite residue, also known as "red mud," is a major waste product of the aluminum industry and contains a significant amount of alumina (B75360). mdpi.comresearchgate.net Processes are being developed to extract this alumina, which can then be used as a precursor for synthesizing valuable aluminum compounds like this compound, turning a waste stream into a resource. esdm.go.id

Other green chemistry strategies applicable to this synthesis include:

Mechanochemistry: Using mechanical force (e.g., grinding) to induce reactions, often in the absence of a solvent, which reduces waste and energy input. mdpi.com

Biocatalysis: Employing enzymes or microorganisms to catalyze reactions under mild conditions. While less common for this specific compound, biocatalysis offers potential for highly selective and efficient synthesis. mdpi.com

Renewable Feedstocks: Using octanoic acid derived from renewable biological sources rather than fossil fuels.

Table 3: Comparison of Conventional and Green Synthesis Approaches

Feature Conventional Approach Green Chemistry Approach
Solvent Often uses volatile organic compounds (VOCs). researchgate.net Prioritizes water, supercritical fluids, or solvent-free conditions. mdpi.comorientjchem.org
Starting Material Typically uses purified, commercially produced aluminum compounds. azom.com Explores use of waste materials like bauxite residue or recycled aluminum. mdpi.comesdm.go.id
Energy Consumption May require high temperatures and prolonged reaction times. mdpi.com Aims to reduce energy use via catalysis, microwave irradiation, or process intensification. ijnc.ir
Waste Generation Can produce hazardous byproducts and solvent waste. Focuses on high atom economy and recyclability of catalysts and reagents to minimize waste. ijnc.ir

Advanced Spectroscopic and Structural Elucidation Studies of Octanoato O Oxoaluminium

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of (Octanoato-O)oxoaluminium in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

Proton (¹H), Carbon-13 (¹³C), and Aluminum-27 (²⁷Al) NMR studies are fundamental to piecing together the molecular puzzle of this compound.

¹H NMR: The ¹H NMR spectrum reveals the disposition of hydrogen atoms. The chemical shifts of the protons in the octanoate (B1194180) ligand are influenced by their proximity to the electron-withdrawing carboxylate group and the aluminum center. Integration of the peaks provides a quantitative measure of the number of protons in each unique chemical environment. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the octanoate ligand. The carbonyl carbon of the carboxylate group typically appears at a characteristic downfield chemical shift due to its deshielded nature. The various methylene (B1212753) carbons along the alkyl chain will exhibit distinct signals, with their chemical shifts influenced by their distance from the carboxylate group.

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR is particularly sensitive to the symmetry of the coordination environment around the aluminum atom. The chemical shift and linewidth of the ²⁷Al resonance can distinguish between different coordination geometries, such as tetrahedral and octahedral. researchgate.net For instance, aluminum ions in an octahedral geometry are common in aluminum carboxylates. researchgate.net

Table 1: Hypothetical NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~2.2Triplet2Hα-CH₂
¹H~1.6Multiplet2Hβ-CH₂
¹H~1.3Multiplet8H-(CH₂)₄-
¹H~0.9Triplet3H-CH₃
¹³C~180Singlet-C=O
¹³C~35Singlet-α-CH₂
¹³C~25-32Multiple Signals--(CH₂)₅-
¹³C~14Singlet--CH₃
²⁷AlVariableBroad Singlet-Al center

Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and specific polymeric nature of the compound.

Beyond one-dimensional NMR, advanced techniques provide deeper insights into the three-dimensional structure and dynamic behavior of this compound. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-bond and through-space connectivities, helping to define the conformation of the octanoate ligand and its coordination to the aluminum center.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within this compound. ksu.edu.sapsu.edu These methods are complementary and provide a comprehensive vibrational profile of the molecule. researchgate.net

The key vibrational modes of interest are the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the aluminum center. researchgate.netnih.gov For instance, a significant separation between the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can indicate a monodentate coordination, while a smaller separation is often characteristic of bidentate or bridging coordination. nih.gov The presence of Al-O stretching vibrations, typically observed in the lower frequency region of the spectrum, provides direct evidence of the metal-ligand bond. mt.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H stretching2850 - 2960IR, Raman
C=O stretching (free acid)~1710IR
COO⁻ antisymmetric stretching (νₐₛ)1500 - 1600IR
COO⁻ symmetric stretching (νₛ)1380 - 1420IR
CH₂ bending~1465IR, Raman
Al-O stretching400 - 600IR, Raman

Note: The exact positions of these bands can vary based on the specific structure and intermolecular interactions.

Infrared spectroscopy has proven effective in the study of metal soaps, allowing for differentiation from their fatty acid precursors. researchgate.net The absorption band around 1511 cm⁻¹ is often attributed to the stretching of carboxylates coordinated to aluminum. researchgate.net

Mass Spectrometry Research for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. While the polymeric nature of this compound can make analysis challenging, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of oligomeric species.

The resulting mass spectrum would display a series of peaks corresponding to different oligomeric units, providing information on the distribution of molecular weights. High-resolution mass spectrometry can yield the exact mass of the fragments, allowing for the determination of their elemental composition. The fragmentation pattern, which shows the breakdown of the parent ion into smaller charged fragments, offers valuable clues about the compound's structure. Common fragmentation pathways for alkyl carboxylates include the loss of the alkyl chain or parts of it, and the cleavage of the carboxylate group. docbrown.infolibretexts.orgyoutube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment
[M]⁺Molecular ion of an oligomeric unit
[M - C₇H₁₅]⁺Loss of the heptyl radical
[M - C₈H₁₅O₂]⁺Loss of the octanoate ligand
[C₇H₁₅]⁺Heptyl cation
[AlO]⁺Oxoaluminium cation

Note: 'M' represents an oligomeric unit of this compound. The observed fragments will depend on the ionization method and energy.

X-ray Diffraction Studies of Crystalline Forms and Coordination Geometry

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in its crystalline state. researchgate.netarxiv.orgrsc.orgresearchgate.netrsc.org Single-crystal XRD can provide precise bond lengths, bond angles, and the coordination geometry around the aluminum center. uni-kiel.de This technique can reveal whether the aluminum is, for example, tetra-coordinated or hexa-coordinated and how the octanoate ligands bridge multiple aluminum centers to form a polymeric network. researchgate.netkuleuven.be

In many aluminum carboxylates, the aluminum ions adopt an octahedral coordination geometry. researchgate.net The crystal structure can consist of chains or more complex three-dimensional networks. uni-kiel.dekuleuven.be For instance, some aluminum carboxylates feature trinuclear building units centered around a μ₃-oxo atom, with three corner-sharing [AlO₆] octahedra. uni-kiel.de The Al-O bond distances can vary depending on the specific coordination environment. acs.org

Powder XRD is useful for identifying the crystalline phases present in a bulk sample and can be used to assess phase purity. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Interrogation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons (paramagnetic species). doubtnut.com In the context of this compound, EPR would not be directly applicable to the main diamagnetic Al(III) compound.

However, EPR could be a valuable tool under specific circumstances. For example, if the synthesis of this compound involves redox processes, EPR could detect and characterize any transient paramagnetic intermediates, such as radicals or species containing aluminum in a different oxidation state (e.g., Al(II)). nih.gov Furthermore, if the compound were to be doped with a paramagnetic metal ion or if it were subjected to conditions that generate radical defects, EPR would be the primary technique for studying the electronic structure and environment of these paramagnetic centers. nih.govrsc.orgresearchgate.netacs.org The hyperfine interactions observed in an EPR spectrum can provide information about the nuclei interacting with the unpaired electron. nih.gov

Computational Chemistry Approaches to Spectroscopic Data Interpretation

Computational chemistry has emerged as an indispensable tool for the detailed interpretation and prediction of spectroscopic data for complex molecules like this compound. By employing theoretical models, it is possible to calculate various spectroscopic parameters, which, when compared with experimental spectra, provide profound insights into the molecular structure, bonding, and electronic properties. Density Functional Theory (DFT) is a particularly prominent method in this field due to its favorable balance between computational cost and accuracy. cardiff.ac.uknih.gov

Theoretical calculations are instrumental in assigning vibrational modes observed in Infrared (IR) and Raman spectroscopy. For aluminum-oxo-carboxylate systems, the vibrational spectra can be complex due to the presence of various Al-O, C-O, and C-H bonds. Computational models can predict the frequencies and intensities of these vibrations, aiding in the precise assignment of experimental peaks. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (ν_s(COO⁻) and ν_as(COO⁻)) are sensitive to the coordination mode with the aluminum center. DFT calculations can help differentiate between monodentate, bidentate bridging, and bidentate chelating coordination by predicting the separation (Δν) between these two frequencies. researchgate.net

In a study on the interaction of caffeic acid with alumina (B75360) surfaces, DFT calculations were used to analyze the vibrational spectra of the resulting carboxylate complexes. rsc.org The calculated differences between the symmetric and asymmetric carbonyl vibrational peaks helped in identifying the formation of both bidentate and monodentate structures. rsc.org Similarly, for alumoxanes derived from the reaction of boehmite with carboxylic acids, a model structure featuring a boehmite-like core with bridging carboxylate substituents was proposed based on IR and multinuclear NMR spectroscopy, supported by computational analysis. researchgate.netpsu.edu

The following table provides a representative example of how DFT calculations can be used to assign vibrational frequencies for an aluminum-carboxylate complex. The data is based on typical values found in computational studies of similar compounds.

Table 1: Representative DFT-Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν_as(CH₃)29652960Asymmetric CH₃ stretch
ν_s(CH₂)28552853Symmetric CH₂ stretch
ν_as(COO⁻)15801585Asymmetric carboxylate stretch
ν_s(COO⁻)14701465Symmetric carboxylate stretch
δ(CH₂)14151410CH₂ scissoring
ν(Al-O)720725Al-O stretching (oxo-bridge)
ν(Al-O)650645Al-O stretching (carboxylate)

Furthermore, computational methods are crucial for interpreting Nuclear Magnetic Resonance (NMR) spectra. For organoaluminum compounds, ²⁷Al NMR is a powerful technique to probe the coordination environment of the aluminum atom. nih.govresearchgate.net The chemical shift (δ) in ²⁷Al NMR is highly sensitive to the coordination number and the symmetry of the aluminum center. nih.govresearchgate.net Ab initio and DFT calculations can predict ²⁷Al NMR chemical shifts for different proposed structures of this compound, such as monomers, dimers, or larger oligomers. nih.govacs.org

A seminal study by Kubicki et al. (1999) demonstrated the feasibility of predicting ²⁷Al NMR chemical shifts for aqueous aluminum-carboxylate complexes using ab initio calculations. acs.org Their work suggested that previously assigned NMR peaks might be better interpreted as arising from monodentate or protonated bidentate species, or aluminum oligomers complexed with ligands, rather than simple bidentate complexes. acs.org This highlights the power of computational chemistry in refining the interpretation of experimental data.

The following table illustrates how theoretical calculations can aid in the assignment of ²⁷Al NMR chemical shifts by correlating them with the coordination environment of the aluminum atom in hypothetical structures of this compound.

Table 2: Predicted ²⁷Al NMR Chemical Shifts for Postulated this compound Structures

Postulated StructureAluminum Coordination NumberPredicted ²⁷Al Chemical Shift (ppm)
Monomeric this compound4~ 65
Dimeric this compound (bridging octanoate)4 and 5~ 50 and ~ 30
Trimeric this compound (cyclic)5~ 35
Oligomeric chain5 and 6~ 30 and ~ 5

Fundamental Reactivity and Reaction Mechanism Investigations Involving Octanoato O Oxoaluminium

Coordination Chemistry and Ligand Exchange Dynamics

The coordination environment of the aluminum center in (Octanoato-O)oxoaluminium is a critical determinant of its reactivity. Generally, aluminum compounds can exhibit various coordination numbers, with tetrahedral and octahedral geometries being common. researchgate.net In this compound, the aluminum atom is bonded to an oxo group and an octanoate (B1194180) ligand. The carboxylate group of the octanoate can coordinate to the aluminum center in several modes, including monodentate, bidentate chelating, or bridging fashions. cdnsciencepub.com The presence of an oxo-bridge suggests a dimeric or oligomeric structure, where the oxygen atom links two or more aluminum atoms. ontosight.ai

Ligand exchange is a fundamental process in the coordination chemistry of metal complexes, and aluminum carboxylates are no exception. acs.orgnih.gov The octanoate ligand in this compound can potentially be displaced by other Lewis bases present in a reaction mixture. The dynamics of this exchange are influenced by several factors, including the concentration and nature of the incoming ligand, the solvent, and the temperature. For instance, studies on other metal carboxylate systems have shown that ligand exchange is a dynamic and often reversible process. nih.gov The lability of the carboxylate ligand is a key feature that can enable the catalytic activity of the complex.

The coordination of different ligands and the potential for ligand exchange can be summarized in the following table:

Ligand TypePotential Coordination ModeImpact on Reactivity
OctanoateMonodentate, Bidentate (chelating or bridging)Influences the steric and electronic properties of the aluminum center. Lability is key for catalytic turnover.
WaterAqua ligandCan lead to hydrolysis and the formation of aluminum hydroxide (B78521) species.
AlcoholsAlkoxide ligandCan participate in esterification or transesterification reactions.
AminesAmine ligandCan form stable adducts, potentially inhibiting catalytic activity.

Lewis Acidity and Electrophilic Activation Mechanisms

A hallmark of aluminum compounds is their Lewis acidity, stemming from the electron-deficient nature of the aluminum center. wikipedia.org this compound is expected to function as a Lewis acid, capable of activating electrophiles. The aluminum center can accept a pair of electrons from a Lewis base, such as the carbonyl oxygen of an aldehyde, ketone, or ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. cdnsciencepub.com

This electrophilic activation is a cornerstone of the catalytic applications of aluminum compounds in organic synthesis. mdpi.com For example, in the context of polymerization reactions, an aluminum complex can activate a cyclic ester monomer, initiating its ring-opening. mdpi.com While specific studies on this compound are not prevalent, the general mechanism of Lewis acid catalysis by aluminum complexes is well-understood. A study on a mixed-metal samarium-aluminum carboxylate complex demonstrated the competition for the carboxylate oxygen atoms between the two metal centers, highlighting the nuanced Lewis acidity in such systems. rsc.orgnih.govrsc.org

Hydrolysis and Condensation Pathways of Oxoaluminium Species

The presence of an oxo-bridge in this compound suggests that it can be considered a product of partial hydrolysis of a parent aluminum octanoate species. Further exposure to water can lead to continued hydrolysis and condensation reactions. The Al-O-Al linkage is susceptible to cleavage by water, which can lead to the formation of aluminum-hydroxide species. acs.org These hydroxo- and aqua-ligated aluminum species can then undergo condensation reactions, forming larger aluminum-oxo-hydroxo clusters. rsc.org

The extent of hydrolysis and condensation is highly dependent on factors such as pH, temperature, and the concentration of reactants. nih.govresearchgate.net The synthesis of carboxyalumoxanes, which are structurally related to this compound, often involves the controlled hydrolysis of aluminum alkyls in the presence of carboxylic acids. nih.gov These studies provide insight into the stepwise formation of Al-O-Al bridges and the incorporation of carboxylate ligands into the cluster framework. nih.gov The thermal decomposition of aluminum carboxylates, such as aluminum hydroxyacetate, also proceeds through the formation of various aluminum oxide phases, indicating the ultimate fate of such compounds under heating. scielo.br

Mechanisms of Heterolytic and Homolytic Bond Cleavage Reactions

The reactions involving this compound can proceed through either heterolytic or homolytic bond cleavage pathways, depending on the reaction conditions and the nature of the reacting species.

Heterolytic Cleavage: In many reactions catalyzed by Lewis acidic aluminum compounds, the bond cleavage is heterolytic. For instance, in the activation of a carbonyl compound, the coordination of the oxygen to the aluminum center polarizes the C=O bond, facilitating the heterolytic attack of a nucleophile on the carbonyl carbon. Similarly, the Al-O bond of the octanoate ligand can cleave heterolytically, with the oxygen retaining the electron pair, especially during ligand exchange reactions with stronger Lewis bases.

Homolytic Cleavage: While less common for aluminum(III) compounds under typical conditions, homolytic bond cleavage to generate radical species can be induced by heat or light. In the context of polymerization or oxidation reactions, it is conceivable that under certain conditions, a bond involving the aluminum complex could cleave homolytically, initiating a radical chain reaction. However, there is no specific evidence in the searched literature to suggest that this compound readily participates in homolytic reactions.

Interaction with Small Molecules and Probing Reaction Intermediates

The interaction of this compound with small molecules is central to its potential applications, particularly in catalysis. ontosight.ai As a Lewis acid, it is expected to interact with a variety of small molecules possessing Lewis basic sites, such as:

Water: As discussed, interaction with water leads to hydrolysis. nih.govresearchgate.net

Alcohols: Can lead to the formation of aluminum alkoxides and participate in esterification reactions.

Carbonyl Compounds (aldehydes, ketones, esters): Activation of the carbonyl group for nucleophilic attack. cdnsciencepub.com

Epoxides: The Lewis acidic aluminum can coordinate to the oxygen of the epoxide ring, facilitating ring-opening reactions.

Probing the reaction intermediates in reactions involving aluminum complexes is often challenging due to their transient nature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose. cdnsciencepub.com For instance, changes in the chemical shifts of protons or carbons near the reaction center in NMR spectra can provide evidence for complex formation and the activation of substrates. cdnsciencepub.com Similarly, shifts in the vibrational frequencies of carbonyl groups in FTIR spectra can indicate their coordination to the aluminum center. cdnsciencepub.com While no specific studies on reaction intermediates involving this compound were found, the methodologies applied to other aluminum carboxylates and aluminum-oxo clusters would be directly applicable. cdnsciencepub.comnih.gov

The following table summarizes the expected interactions and potential intermediates:

Interacting Small MoleculeExpected InteractionPotential Intermediate
WaterHydrolysisAluminum-hydroxide species
AlcoholLigand exchange/reactionAluminum alkoxide complex
Aldehyde/KetoneLewis acid-base adduct formationActivated carbonyl complex
EpoxideCoordination and ring-openingRing-opened epoxide intermediate

Advanced Catalytic and Polymerization Research Applications of Octanoato O Oxoaluminium

Role as a Co-catalyst or Initiator in Olefin Polymerization Processes

Organoaluminum compounds are fundamental components of Ziegler-Natta catalyst systems, which are instrumental in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. libretexts.orgnih.gov While specific research focusing exclusively on (Octanoato-O)oxoaluminium is not extensively detailed in public literature, the behavior of analogous long-chain aluminum carboxylates, such as Icosanoato-O-oxoaluminium, confirms their application in olefin polymerization catalysis. ontosight.ai In these systems, the aluminum compound typically functions as a co-catalyst or activator for a transition metal catalyst.

The primary roles of the organoaluminum co-catalyst are to alkylate the transition metal center and to scavenge impurities (such as water) that would otherwise deactivate the catalyst. libretexts.orggoogle.com The balance between catalyst activation and deactivation is critical and depends on the specific type and concentration of the aluminum alkyl compound used. researchgate.net

Research on Coordination-Insertion Polymerization Mechanisms

The polymerization of α-olefins using Ziegler-Natta catalysts proceeds via a coordination-insertion mechanism. libretexts.orgnih.gov The generally accepted Cossee-Arlman mechanism proposes the following steps:

Olefin Coordination: The olefin monomer coordinates to a vacant orbital on the active titanium-alkyl center of the catalyst. libretexts.org

Insertion: The coordinated olefin then inserts into the titanium-carbon bond of the growing polymer chain. This occurs through a four-membered ring transition state.

Chain Propagation: The process repeats, with new monomer units adding to the polymer chain in a stereoregular fashion, the nature of which is dictated by the catalyst's structure. libretexts.org

The organoaluminum co-catalyst, such as this compound, is crucial for creating and maintaining the active Ti-alkyl species. The interaction between the transition metal and the aluminum co-catalyst can influence the electronic and steric environment of the active site, thereby affecting the polymerization activity and the properties of the resulting polymer. nih.govacs.org

Investigation of Polymerization Kinetics and Active Site Formation

The kinetics of olefin polymerization are complex and heavily influenced by the nature of the organoaluminum co-catalyst. The initial phase of polymerization often shows a build-up period where the active sites are formed through the interaction of the aluminum compound with the transition metal pre-catalyst. researchgate.net

Research on various aluminum alkyls demonstrates that the concentration of the co-catalyst is a key parameter. An optimal concentration is required for maximum activity; an excess can lead to deactivation by over-reducing the transition metal center or by forming dormant or inactive bimetallic species. researchgate.netresearchgate.net The rate of polymerization is typically considered to be a function of the concentration of active sites and the rate of monomer insertion.

The table below summarizes the general effects of organoaluminum co-catalysts on polymerization kinetics, which can be extrapolated to this compound.

Table 1: Influence of Organoaluminum Co-catalyst Characteristics on Olefin Polymerization

Parameter Effect on Polymerization Research Finding Reference
Co-catalyst Type Affects the balance between activation and deactivation. For example, tri-n-octylaluminum can suppress deactivation more effectively than other alkyls. researchgate.net
Co-catalyst Concentration A low concentration leads to lower activity, while excess can also cause deactivation. researchgate.net
Al/Transition Metal Ratio An optimal ratio is needed to maximize catalyst efficiency. researchgate.net
Ligand Structure The ligands on the aluminum can influence the stability of the active species and the properties of the resulting polymer. acs.org

Exploration in Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Aluminum complexes, including alkoxides and carboxylates, are widely investigated as effective initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactide, caprolactone, and glycolide (B1360168) to produce biodegradable polyesters. ijcrt.orgnih.govnih.gov These compounds are valued for their ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

The ROP initiated by aluminum carboxylates typically proceeds through a coordination-insertion mechanism. ijcrt.orgnih.gov The process involves the coordination of the cyclic ester's carbonyl oxygen to the Lewis acidic aluminum center. This activates the monomer, making its carbonyl carbon more susceptible to nucleophilic attack. The octanoate (B1194180) group of the initiator can then attack and open the ring, inserting the monomer into the aluminum-oxygen bond. ijcrt.org The newly formed aluminum alkoxide species then continues to propagate the polymerization. nih.gov While carboxylates are generally weaker nucleophiles than alkoxides, they are effective initiators in these systems. ijcrt.org

Research has established several key requirements for an effective aluminum-based ROP initiator:

A metal center with high Lewis acidity to enhance binding to the monomer. nih.gov

A labile initiator group (like an alkoxide or carboxylate). nih.gov

A redox-inactive metal center to prevent chain termination reactions. nih.gov

Strong bonding between the metal and its primary ligand to ensure single-site catalysis. nih.gov

Catalytic Activity in Organic Transformations and Cross-Coupling Reactions

While organoaluminum compounds are versatile reagents and catalysts in organic synthesis, specific research detailing the use of this compound in cross-coupling reactions is not prominent. However, the catalytic activity of various aluminum complexes in other transformations is well-documented. For instance, bulky aluminum reagents serve as designer Lewis acid catalysts for reactions like Meerwein–Ponndorf–Verley (MPV) reductions and Oppenauer oxidations. rsc.org Aluminum compounds also catalyze hydroboration and hydroalumination reactions of various unsaturated substrates, including aldehydes, alkenes, and CO2. researchgate.netd-nb.info Bimetallic oxo-bridged aluminum salen catalysts have shown enhanced activity in the synthesis of cyclic carbonates from epoxides and CO2, a process where the two metal centers are thought to work cooperatively. mdpi.comacs.org This suggests that the oxo-bridged structure within this compound could potentially facilitate cooperative catalysis in other relevant reactions.

Homogeneous versus Heterogeneous Catalysis Research with Supported this compound Systems

This compound is soluble in organic solvents and is therefore typically used as a homogeneous catalyst. ontosight.ai Homogeneous catalysis offers the advantage of having all catalytic sites accessible, often leading to high activity and selectivity. nih.gov However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can be a significant issue for cost and product purity. nih.gov

To overcome this limitation, research often focuses on "heterogenizing" homogeneous catalysts by anchoring them to a solid support. While specific studies on supported this compound are not widely available, the general strategy involves depositing the catalyst onto inert materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3). nih.govrsc.org This creates a heterogeneous catalyst that is easily separated from the reaction mixture by filtration. nih.gov

The table below compares the general advantages and disadvantages of using this compound in homogeneous versus a potential heterogeneous system.

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis for this compound

Feature Homogeneous System Heterogeneous System (Supported) Reference
Catalyst-Reactant Interaction High degree of interaction, all catalyst molecules are active sites. Interaction limited to the catalyst surface. nih.gov
Activity/Selectivity Generally higher and more selective. May be lower due to mass transfer limitations or altered active sites. nih.gov
Catalyst Separation Difficult, often requires extraction or distillation. Easy, typically by filtration. nih.gov
Catalyst Reusability Often not possible. Generally reusable, improving process economics. nih.gov
Thermal Stability Lower thermal stability. Higher thermal stability due to the support. rsc.org

Supporting a catalyst can also alter its activity and selectivity due to metal-support interactions. rsc.org For instance, supporting nickel-based olefin polymerization catalysts on basic supports like MgO can enhance activity and produce higher molecular weight polymers compared to the homogeneous equivalent. nih.gov

Catalyst Deactivation Mechanisms and Regeneration Research

Catalyst deactivation is a critical issue in polymerization processes. For aluminum-based catalysts like this compound, deactivation can occur through several mechanisms:

Chemical Poisoning: Alkylaluminum compounds are extremely reactive and can be deactivated by impurities such as water, alcohols, or other protic species in the reaction medium. google.com These impurities react with the active aluminum center, rendering it non-catalytic.

Reaction with Co-catalyst/Monomer: In some cases, the catalyst can undergo side reactions with other components in the system. For example, excess aluminum alkyl can lead to the formation of inactive species. researchgate.net Certain polar monomers can also coordinate too strongly to the Lewis acidic aluminum center, inhibiting further catalytic activity. mdpi.com

Thermal Degradation: At high polymerization temperatures, the catalyst may undergo structural changes. For an oxo-bridged species, this could involve the breakdown of the dimeric structure or reactions involving the carboxylate ligand.

Research into catalyst deactivation often focuses on understanding these pathways to mitigate them. For example, using scavengers to remove poisons before they reach the catalyst is a common strategy. google.com

Catalyst regeneration aims to restore the activity of a deactivated catalyst. For deactivation caused by coking or fouling, a common industrial method is controlled combustion to burn off the deposits. google.com In cases of poisoning, chemical treatments may be employed. For instance, methods have been developed to deactivate and remove residual Ziegler-Natta catalysts from polymer solutions using agents like fatty acid salts or diatomite, which allows for the recycling of the hydrocarbon solvent. google.comgoogle.com While specific regeneration protocols for this compound have not been detailed, the principles would involve removing the deactivating species or attempting to chemically restore the active aluminum-octanoate structure.

Theoretical and Computational Chemistry Studies of Octanoato O Oxoaluminium

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (Octanoato-O)oxoaluminium. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation for the molecule to provide detailed information about its orbitals and bond properties.

Detailed research findings from quantum chemical calculations on related aluminum carboxylate complexes, such as dichloroaluminum benzoates, reveal a variety of structural possibilities, from molecular complexes to ionic species. nih.gov For this compound, these calculations would focus on the geometry of the Al-O-Al oxo bridge and the coordination of the octanoate (B1194180) ligand. Key parameters such as bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges would be determined. For instance, in similar aluminum oxo clusters, the Al-O bond lengths can vary depending on the coordination environment, which significantly influences the compound's stability and reactivity. d-nb.infocas.cn

The bonding in this compound is expected to be highly polar, with significant ionic character in the Al-O bonds. NBO analysis would likely show a substantial charge separation between the electropositive aluminum atoms and the electronegative oxygen atoms of both the oxo bridge and the carboxylate group. This charge distribution is a key determinant of the molecule's Lewis acidic character and its interaction with other molecules.

Table 1: Calculated Electronic and Structural Properties of a Model Aluminum Oxo-Carboxylate Complex
ParameterCalculated ValueMethodReference
Al-O (oxo) Bond Length1.85 ÅDFT/B3LYPHypothetical data based on similar structures
Al-O (carboxylate) Bond Length1.92 ÅDFT/B3LYPHypothetical data based on similar structures
O-Al-O Bond Angle95.5°DFT/B3LYPHypothetical data based on similar structures
NBO Charge on Al+1.75 eNBO AnalysisHypothetical data based on similar structures
NBO Charge on O (oxo)-1.10 eNBO AnalysisHypothetical data based on similar structures

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of chemical compounds and to analyze the transition states of reactions. nih.gov For this compound, DFT calculations can provide valuable insights into its behavior as a catalyst or reactant. sapub.org

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, can be used to predict the compound's reactivity. orientjchem.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. orientjchem.org For aluminum complexes, the LUMO is often localized on the aluminum center, highlighting its Lewis acidic nature and susceptibility to nucleophilic attack. mdpi.com

Furthermore, DFT can be employed to map out the potential energy surface of reactions involving this compound. This allows for the identification and characterization of transition states, providing crucial information about reaction mechanisms and activation energies. For example, in aluminum-catalyzed reactions, DFT has been used to elucidate the mechanism of hydride transfer and the role of the aluminum center in activating substrates. nih.gov

Table 2: DFT-Calculated Reactivity Descriptors for a Model Aluminum Oxo-Carboxylate
DescriptorCalculated Value (eV)SignificanceReference
HOMO Energy-7.2Electron-donating ability orientjchem.org
LUMO Energy-1.5Electron-accepting ability mdpi.com
HOMO-LUMO Gap5.7Chemical reactivity and stability orientjchem.org
Electronegativity (χ)4.35Tendency to attract electrons researchgate.net
Chemical Hardness (η)2.85Resistance to change in electron distribution researchgate.net

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Aggregation

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in the solution phase, including processes like aggregation and self-assembly. rsc.org For this compound, which can be considered an aluminum soap, MD simulations can provide detailed insights into its behavior in different solvents. royalsocietypublishing.orgresearchgate.net

In a nonpolar solvent, this compound molecules would be expected to aggregate to form micelles or larger clusters. arxiv.org MD simulations can track the movement of individual molecules and solvent particles over time, revealing the structure and dynamics of these aggregates. The simulations can also provide information on the conformation of the octanoate chains and the coordination environment of the aluminum centers within the aggregates. A study on an aluminum carboxylate system revealed that the aggregation process is influenced by factors such as solvent content and temperature, which can be analyzed through radial distribution functions and cohesive energy density calculations. nih.gov

The interaction energies between the solute molecules and between the solute and solvent can be calculated from the simulation trajectories, providing a quantitative measure of the driving forces for aggregation. The fractional free volume of the system can also be calculated to understand the influence of molecular structure on rheological properties. nih.gov

Table 3: Key Parameters from MD Simulation of an Aluminum Carboxylate System in Solution
ParameterDescriptionFindingReference
Radial Distribution Function (g(r))Probability of finding a particle at a distance r from another particleShows distinct peaks indicating aggregation of aluminum centers nih.gov
Interaction EnergyEnergy of interaction between solute and solvent moleculesNegative values indicate favorable interactions driving aggregation nih.gov
Cohesive Energy DensityEnergy required to separate molecules from each otherCorrelates with the stability of the aggregated structures nih.gov
Fractional Free VolumeVolume not occupied by moleculesInfluences viscosity and diffusion in the sol-gel process nih.gov

Computational Modeling of Catalytic Cycles and Reaction Pathways

Computational modeling is instrumental in elucidating the intricate mechanisms of catalytic cycles. For reactions where this compound might act as a catalyst, such as in polymerization or oxidation reactions, computational methods can map out the entire reaction pathway, identifying intermediates and transition states. d-nb.info

The catalytic cycle of an aluminum-catalyzed reaction, like the Meerwein-Ponndorf-Verley reduction, has been studied computationally. nih.govlibretexts.org Such studies typically involve locating the structures of all reactants, intermediates, products, and transition states on the potential energy surface. The relative energies of these species provide a detailed understanding of the reaction mechanism, including the rate-determining step. For example, in the hydroboration of carbonyls, theoretical calculations have shown that the hydride transfer from an aluminum-hydride species is often the rate-limiting step. d-nb.info

For a hypothetical catalytic cycle involving this compound, computational modeling could investigate the initial coordination of the substrate to the aluminum center, the subsequent bond-breaking and bond-forming steps, and the final release of the product and regeneration of the catalyst. Isotopic labeling studies, both experimental and computational, can further validate the proposed mechanism. nih.gov

Table 4: Hypothetical Steps in a Catalytic Cycle Involving this compound
StepDescriptionKey Computational InsightReference
1. Substrate CoordinationThe reactant molecule binds to the Lewis acidic aluminum center.Calculation of binding energy and geometry of the initial complex. libretexts.org
2. ActivationThe coordinated substrate is electronically activated for the reaction.Analysis of charge transfer and bond polarization upon coordination. d-nb.info
3. Key TransformationThe rate-determining chemical transformation occurs (e.g., bond cleavage/formation).Location and characterization of the transition state structure and its energy barrier. nih.gov
4. Product ReleaseThe product molecule detaches from the aluminum center.Calculation of the energy required for product dissociation. libretexts.org
5. Catalyst RegenerationThe catalyst returns to its initial state, ready for the next cycle.Confirmation that the final state is identical to the initial catalyst structure. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Research

A QSAR model is built by finding a mathematical relationship between a set of molecular descriptors and a measured activity. The molecular descriptors for this compound would be calculated from its structure and can include constitutional, topological, geometrical, and electronic parameters. The activity data could be, for example, its efficacy as a catalyst for a specific reaction or its cytotoxicity.

Table 5: Components of a Hypothetical QSAR Model for Predicting a Property of this compound
ComponentDescriptionExample for this compoundReference
Dependent Variable (Activity) The property to be predicted.Catalytic activity in a specific reaction (e.g., turnover frequency). mdpi.com
Independent Variables (Descriptors) Numerical representations of molecular features.Molecular Weight, LogP, HOMO/LUMO energies, van der Waals surface area. nih.govnih.gov
Mathematical Model The equation relating descriptors to activity.Linear equation from Multiple Linear Regression (MLR). nih.gov
Validation Metrics Statistical measures of the model's predictive power.Coefficient of determination (R²), Cross-validated R² (Q²). nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Octanoato O Oxoaluminium in Research Contexts

Chromatographic Techniques (GC, HPLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental in separating (Octanoato-O)oxoaluminium from impurities or other components in a mixture, thereby allowing for its qualitative identification and quantitative assessment. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential degradation products.

Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. chemijournal.com For aluminum soaps like this compound, derivatization is often necessary to convert the non-volatile compound into a form suitable for GC analysis. One such method involves the formation of volatile aluminum-acetylacetonate chelates. researchgate.net The octanoate (B1194180) component can also be analyzed after esterification to a more volatile form, such as a methyl or isobutyl ester. nih.gov A study on the analysis of octanoate in plasma utilized isobutylation followed by GC-Mass Spectrometry (GC-MS), which allowed for accurate quantification at low concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile compounds. acs.org For aluminum carboxylates, reversed-phase HPLC with a C18 column is a common approach. mdpi.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, can be optimized to achieve the desired separation. mdpi.com Detection is often accomplished using a UV-Vis detector, although more specific detectors can be employed. asdlib.org For instance, in the analysis of basic drugs, a comparison between silica (B1680970) and alumina (B75360) columns for HPLC was conducted, demonstrating the importance of the stationary phase in achieving separation from interfering substances. nih.gov

Interactive Data Table: Illustrative Chromatographic Conditions for Components of this compound

ParameterGas Chromatography (for Octanoate)High-Performance Liquid Chromatography (for Aluminum)
Column VF-200ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.netCapcellpak C18 (4.6 x 250 mm, 5 µm) mdpi.com
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water/Trifluoroacetic acid (55:45:0.1, v/v/v) mdpi.com
Flow Rate 1 mL/min1.0 mL/min mdpi.com
Temperature Program Initial 40°C, ramp to 260°CIsocratic at 30°C mdpi.com
Detector Mass Spectrometer (MS) brjac.com.brUV-Vis Detector mdpi.com
Derivatization Isobutylation of octanoate nih.govNone required for Al³⁺ analysis

Elemental Analysis Advancements for Stoichiometric Determination

Elemental analysis is critical for confirming the empirical formula and stoichiometry of this compound. Modern advancements in this field allow for highly accurate and precise determination of the aluminum and carbon content. Atomic Absorption Spectroscopy (AAS) is a well-established method for quantifying aluminum concentrations, even in complex matrices like nuclear waste solutions. iaea.org Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is another powerful technique for the determination of aluminum. uitm.edu.my

For the organic component, combustion analysis is the standard method for determining the percentage of carbon and hydrogen. This information, combined with the aluminum content, allows for the verification of the stoichiometric ratio between the metal and the octanoate ligand. For example, elemental analysis by atomic absorption has been used to detect the percentage of aluminum in related compounds. cia.gov

Interactive Data Table: Theoretical vs. Experimental Elemental Composition of a Related Aluminum Carboxylate

ElementTheoretical PercentageExperimental Percentage (Illustrative)Method
Aluminum (Al) Varies by specific structure8.75% cia.govAtomic Absorption (AA)
Carbon (C) Varies by specific structure-Combustion Analysis
Hydrogen (H) Varies by specific structure-Combustion Analysis
Oxygen (O) Varies by specific structure-By difference

Titrimetric and Spectrophotometric Methods for Concentration Determination

Titrimetric and spectrophotometric methods offer reliable and often more accessible means for determining the concentration of aluminum in solutions of this compound.

Titrimetric methods , particularly complexometric titrations, are widely used for the determination of aluminum. nih.gov A common approach involves the back-titration of an excess of a chelating agent like ethylenediaminetetraacetic acid (EDTA) with a standard solution of a metal ion such as zinc. titrations.info This method is effective because the direct titration of aluminum with EDTA is often slow. titrations.info The endpoint can be detected using a variety of indicators.

Spectrophotometric methods are based on the formation of a colored complex between aluminum and a specific chromogenic reagent. eurasianjournals.com The absorbance of the resulting solution is measured at a specific wavelength and is proportional to the aluminum concentration. uitm.edu.my Reagents such as 2-hydroxynaphthaldehydebenzoylhydrazone (HNPBH) have been used for the highly selective and sensitive determination of aluminum. eurasianjournals.com This method is advantageous due to its simplicity and the stability of the colored complex. eurasianjournals.com

Interactive Data Table: Comparison of Spectrophotometric Methods for Aluminum Determination

ParameterHNPBH Method eurasianjournals.comAlizarin Red S Method uitm.edu.my
Reagent 2-hydroxynaphthaldehydebenzoylhydrazoneAlizarin Red S
Wavelength of Max. Absorbance (λmax) 412 nm eurasianjournals.comIsosbestic point at 436 nm uitm.edu.my
Medium Slightly acidic (H₂SO₄) in 50% DMF eurasianjournals.comAqueous solution
Linear Range -1 - 10 ppm uitm.edu.my
Molar Absorptivity 2.21 x 10⁴ L mol⁻¹ cm⁻¹ eurasianjournals.com-
Stability Over 24 hours eurasianjournals.comStable for 6 hours uitm.edu.my

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization of this compound. slideshare.net These techniques offer both separation of components and their structural identification. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. longdom.org For the analysis of this compound, the compound would first be derivatized to increase its volatility, as discussed in the GC section. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the octanoate moiety and confirm its structure. nih.gov GC-MS is highly sensitive and specific, making it ideal for the analysis of complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of less volatile compounds. ox.ac.uk In LC-MS, the effluent from the HPLC column is introduced into a mass spectrometer. longdom.org This allows for the direct analysis of this compound without the need for derivatization. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to confirm the identity and structure of the compound. asdlib.org

Interactive Data Table: Features of Hyphenated Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requirement High (derivatization often needed) chemijournal.comLow to high (no derivatization usually needed) longdom.org
Primary Application Analysis of the volatile octanoate component after derivatization nih.govDirect analysis of the intact this compound molecule
Information Obtained Retention time, mass spectrum of fragments asdlib.orgRetention time, molecular ion peak, mass spectrum of fragments ox.ac.uk
Key Advantage High resolution and sensitivity for volatile compounds chemijournal.comBroad applicability to non-volatile and thermally labile compounds longdom.org

Environmental Research Aspects and Remediation Studies of Organoaluminium Compounds

Research into Environmental Fate and Transformation Pathways of Organoaluminium Species

The environmental fate of organoaluminium compounds is largely dictated by their inherent reactivity. The primary transformation pathway upon release into the environment is hydrolysis.

Hydrolysis: Organoaluminium compounds react vigorously with water, leading to the cleavage of the aluminium-carbon bond and the formation of aluminium hydroxides and the corresponding hydrocarbon. For instance, trialkylaluminium compounds hydrolyze to form dialkylaluminium hydroxides and ultimately aluminium hydroxide (B78521), a gelatinous solid, along with the release of alkanes. This rapid hydrolysis is a key factor in limiting the persistence of the parent organoaluminium compound in most environmental compartments. The final product, aluminium hydroxide, has low solubility in water and is a common component of soils and sediments.

Sorption: The behavior of organoaluminium compounds and their hydrolysis products in soil is influenced by sorption processes. While the parent compounds are unlikely to persist long enough for significant sorption to occur, their transformation products, such as aluminium hydroxides, can interact with soil particles. The extent of this interaction depends on soil properties like pH, organic matter content, and clay mineralogy. These sorption processes can affect the mobility and bioavailability of aluminium in the soil environment.

Biodegradation: Information on the biodegradation of organoaluminium compounds is scarce. While microorganisms are known to degrade various organic pollutants, the high reactivity and rapid hydrolysis of organoaluminium compounds may preclude significant microbial interaction with the parent molecule. Research into the microbial interactions with the resulting aluminium hydroxides and hydrocarbons is more relevant to understanding the long-term environmental impact.

Table 8.1: Primary Environmental Transformation Pathways of Organoaluminium Compounds

Pathway Reactant Primary Products Environmental Significance
Hydrolysis Water (moisture in air or water bodies) Aluminium hydroxides, Hydrocarbons Rapid degradation of the parent compound, formation of solid aluminium species.

| Sorption | Soil and sediment particles | Adsorbed aluminium species | Influences the mobility and bioavailability of aluminium in the terrestrial environment. |

Research Methodologies for Environmental Monitoring and Detection of Organoaluminium Compounds

The high reactivity of organoaluminium compounds poses significant challenges for their environmental monitoring and detection. Analytical methods must account for their instability in the presence of air and moisture.

Sample Handling: Strict anaerobic and anhydrous conditions are essential during sample collection, storage, and preparation to prevent the degradation of the target compounds. Samples are typically handled in glove boxes or under an inert atmosphere.

Chromatographic Techniques: Gas chromatography (GC) is a valuable tool for the analysis of volatile organoaluminium compounds. Due to their reactivity, direct injection can be problematic. An indirect GC-MS method involving alcoholysis has been developed to rapidly detect and separate organoaluminium compounds and their impurities. researchgate.net In this method, the organoaluminium compound is reacted with an alcohol to form more stable alkoxyaluminium derivatives, which can then be analyzed by GC-MS.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H, 13C, and 27Al NMR, is a powerful technique for the structural characterization of organoaluminium compounds. It can provide information about the types of organic groups bonded to the aluminium atom and the coordination environment of the aluminium center.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation patterns of organoaluminium compounds. However, obtaining reliable data can be challenging due to their high reactivity and the potential for decomposition in the ion source. uvic.ca Techniques like electron ionization (EI) and chemical ionization (CI) have been used, with CI generally being a softer ionization method that reduces fragmentation. uvic.ca

Titration Methods:

Iodimetric Titration: This method has been used for the determination of low concentrations of organoaluminium compounds in hydrocarbon solvents. rsc.org It is based on the reaction of the alkyl groups with iodine. rsc.org

Thermometric Titration: This technique involves measuring the heat produced during the reaction of the organoaluminium compound with a suitable reactant. It can be used for the quantitative analysis of organoaluminium compounds, even at low concentrations. google.com

Table 8.3: Analytical Methods for Organoaluminium Compounds

Methodology Principle Application Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, followed by mass-based detection. Identification and quantification of volatile organoaluminium species (often after derivatization). High reactivity requires derivatization (e.g., alcoholysis) and careful sample handling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field. Structural elucidation and purity assessment. Provides detailed structural information but may have lower sensitivity than other methods.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio. Molecular weight determination and structural analysis through fragmentation patterns. High reactivity can lead to decomposition in the ion source; requires specialized handling.

| Titration Methods | Quantitative chemical reaction with a standardized solution. | Determination of the concentration of organoaluminium compounds in solution. | Can be rapid and accurate for specific compound classes. |

Future Research Directions and Unexplored Avenues in Octanoato O Oxoaluminium Chemistry

Development of Novel Applications in Emerging Technologies

The distinct properties of (Octanoato-O)oxoaluminium make it a prime candidate for a range of emerging technologies. Future research will likely focus on harnessing its potential in catalysis, advanced materials, and energy storage.

In the realm of catalysis , this compound shows promise as a catalyst for the synthesis of biodegradable polymers. chembites.org Aluminum-based catalysts are known to be effective in the ring-opening polymerization of cyclic esters, such as lactones and lactides, to produce polyesters with ester functionalities that are susceptible to microbial degradation. chembites.org The Lewis acidic nature of the aluminum center in this compound can activate the monomer, facilitating nucleophilic attack and polymerization. chembites.org Future studies will aim to optimize reaction conditions and tailor the catalyst structure to control polymer properties like molecular weight and stereochemistry.

As a precursor for advanced materials , this compound can be thermally decomposed to produce high-purity alumina (B75360) (Al₂O₃). researchgate.net This method offers a pathway to fabricating ceramic components with controlled microstructures for applications in electronics, catalysis, and structural ceramics. Research will focus on understanding the decomposition mechanism to control the phase, particle size, and morphology of the resulting alumina.

Furthermore, the potential of aluminum-based materials in energy storage is an exciting frontier. researchgate.netfrontiersin.org While direct research on this compound for this application is nascent, related aluminum compounds are being explored as electrode materials for batteries. researchgate.netfrontiersin.orgresearchgate.net Future investigations may explore the use of this compound as a precursor to synthesize nanostructured aluminum oxides or composites for high-capacity and long-lasting energy storage devices. researchgate.net

Emerging TechnologyPotential Application of this compoundResearch Focus
Catalysis Synthesis of biodegradable polymers (e.g., polylactide)Optimization of catalytic activity and control over polymer properties.
Advanced Materials Precursor for high-purity alumina (Al₂O₃) ceramicsControl of alumina phase, particle size, and morphology.
Energy Storage Precursor for nanostructured electrode materialsDevelopment of high-capacity and durable battery components.

Exploration of Structure-Reactivity Relationships for Rational Design

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its rational design and the development of new applications.

Future research will employ a combination of experimental and computational methods to elucidate these relationships. Experimental studies will involve the synthesis of a series of this compound derivatives with systematic variations in the ligand environment. By altering the carboxylate chain length or introducing functional groups, researchers can probe the electronic and steric effects on the compound's stability, solubility, and catalytic activity. Advanced spectroscopic and crystallographic techniques will be essential for characterizing these new compounds.

Computational modeling , using techniques such as Density Functional Theory (DFT), will provide valuable insights into the electronic structure and reaction mechanisms. researchgate.net These theoretical studies can predict the reactivity of different this compound complexes, guiding the design of new catalysts and precursors with enhanced performance. For instance, modeling can help identify the most favorable pathways for monomer activation in polymerization reactions or the energetic barriers for the thermal decomposition to alumina.

Research ApproachKey ObjectivesExpected Outcomes
Experimental Synthesis Synthesize and characterize derivatives of this compound.Understand the influence of ligand structure on physical and chemical properties.
Computational Modeling Elucidate electronic structure and reaction mechanisms using DFT.Predict reactivity and guide the rational design of new compounds.

Integration with Sustainable Chemistry Principles and Circular Economy Research

The principles of green chemistry and the concept of a circular economy are increasingly important drivers for chemical research and development. Future work on this compound will be strongly influenced by these paradigms.

The development of sustainable synthesis methods for this compound is a key research area. This involves exploring the use of renewable starting materials, employing environmentally benign solvents, and designing energy-efficient reaction pathways. researchgate.netmdpi.com For example, research could focus on synthesizing the compound directly from aluminum-rich industrial waste streams, thereby reducing reliance on virgin resources.

In the context of a circular economy for plastics , this compound's role as a catalyst for producing biodegradable polymers is highly relevant. researchgate.nettno.nlthechemicalengineer.commotan-news.com These polymers can be designed to degrade under specific environmental conditions, offering a potential solution to plastic pollution. prevent-waste.net Furthermore, research into the chemical recycling of these polymers, potentially catalyzed by aluminum complexes, would close the loop and contribute to a more sustainable plastics economy. thechemicalengineer.com

Sustainability AspectResearch FocusDesired Outcome
Green Synthesis Use of renewable feedstocks and energy-efficient processes.Reduction of the environmental footprint of this compound production.
Life Cycle Assessment Cradle-to-grave analysis of environmental impacts.Identification of areas for sustainability improvements.
Circular Economy Catalysis for biodegradable and chemically recyclable polymers.Contribution to solving the plastic waste problem.

Interdisciplinary Research Opportunities with Materials Science and Chemical Engineering

The full potential of this compound can only be realized through collaborative efforts that bridge the gap between fundamental chemistry and applied sciences.

Collaborations with materials scientists will be crucial for translating the molecular-level properties of this compound into functional materials. For instance, materials scientists can contribute their expertise in characterizing the microstructure and performance of alumina ceramics derived from this precursor. They can also explore the incorporation of this compound into polymer matrices to develop novel composite materials with enhanced thermal or mechanical properties.

Partnerships with chemical engineers will be essential for scaling up the synthesis of this compound and its applications. Chemical engineers can design and optimize reactor systems for both the production of the compound and its use in catalytic processes. Their expertise in process design, modeling, and economic analysis will be vital for the commercial viability of technologies based on this compound.

Collaborating DisciplineResearch AreaPotential Impact
Materials Science Characterization of derived materials (e.g., alumina, composites).Development of new materials with tailored properties.
Chemical Engineering Process scale-up, reactor design, and economic analysis.Facilitation of the industrial implementation of this compound-based technologies.

Q & A

Q. What are the established synthetic routes for (Octanoato-O)oxoaluminium, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

  • Synthetic protocols typically involve reacting aluminum precursors (e.g., aluminum chloride) with octanoic acid under controlled pH and temperature. Solvent selection (e.g., toluene or hexane) impacts yield and purity .
  • Purity assessment requires elemental analysis (C/H/N), Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination, and X-ray diffraction (XRD) for crystallinity validation. Thermogravimetric analysis (TGA) evaluates thermal stability .

Q. How can researchers effectively characterize the coordination environment of aluminum in this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁷Al) identifies ligand bonding modes and aluminum’s oxidation state. Solid-state NMR is preferred for crystalline samples .
  • Extended X-ray absorption fine structure (EXAFS) provides atomic-level details of the Al-O coordination sphere. Pair with computational modeling (e.g., density functional theory) to validate spectral assignments .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound that influence its experimental handling?

Methodological Answer:

  • Solubility in non-polar solvents (e.g., hexane) necessitates inert-atmosphere techniques to prevent hydrolysis. Measure hygroscopicity via dynamic vapor sorption (DVS) .
  • Thermal stability profiles (via TGA) guide storage conditions. Decomposition onset temperatures correlate with ligand lability, impacting catalytic applications .

Q. What role does this compound play in catalytic applications, and how is its activity typically measured in such studies?

Methodological Answer:

  • It acts as a Lewis acid catalyst in esterification or polymerization. Activity is quantified via turnover frequency (TOF) or conversion rates using gas chromatography (GC) or nuclear magnetic resonance (NMR) .
  • Control experiments with competing catalysts (e.g., AlCl₃) and blank reactions are essential to isolate its contribution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods for synthesis due to potential volatile byproducts. Personal protective equipment (PPE) includes nitrile gloves and safety goggles.
  • Store under nitrogen or argon to prevent moisture-induced degradation. Spill management requires neutralization with dry sand, not water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Methodological Answer:

  • Compare reaction conditions (solvent, temperature, substrate ratios) using meta-analysis frameworks. Statistical tools like ANOVA identify variables causing discrepancies .
  • Reproduce experiments with standardized protocols (e.g., ISO guidelines) to isolate methodological differences. Validate via inter-laboratory collaborations .

Q. What computational chemistry approaches are suitable for modeling the reaction mechanisms involving this compound?

Methodological Answer:

  • Density functional theory (DFT) calculates transition states and activation energies for ligand exchange or redox steps. Solvent effects are modeled via implicit (e.g., COSMO) or explicit solvation .
  • Molecular dynamics (MD) simulations predict aggregation behavior in solution, critical for understanding catalytic active species .

Q. What experimental design considerations are critical for investigating the thermal decomposition pathways of this compound?

Methodological Answer:

  • Use controlled-atmosphere TGA coupled with mass spectrometry (TGA-MS) to identify gaseous decomposition products. Isothermal studies at incremental temperatures map kinetic parameters .
  • Pair with in situ XRD to correlate phase transitions with mass loss events. Replicate experiments under varying humidity to assess environmental stability .

Q. How can structure-activity relationships be established between this compound and its structural analogs in material science applications?

Methodological Answer:

  • Synthesize analogs (e.g., with varying alkyl chain lengths) and compare properties like solubility, thermal stability, and catalytic activity. Use principal component analysis (PCA) to correlate structural features with performance .
  • Surface characterization techniques (XPS, SEM) link morphological changes (e.g., nanoparticle formation) to functional outcomes .

Q. What statistical methods are recommended for optimizing reaction conditions in studies involving this compound?

Methodological Answer:

  • Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal temperature, catalyst loading, and substrate ratios. Central composite designs minimize experimental runs while maximizing data robustness .
  • Machine learning algorithms (e.g., random forest regression) predict yield trends from historical data, guiding iterative optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.